2-amino-5-hydroxy-10-methyl-4-(4-nitrophenyl)-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile
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Overview
Description
2-amino-5-hydroxy-10-methyl-4-(4-nitrophenyl)-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups. This compound is part of the chromene family, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-hydroxy-10-methyl-4-(4-nitrophenyl)-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 4-nitrobenzaldehyde, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired chromene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-hydroxy-10-methyl-4-(4-nitrophenyl)-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-5-hydroxy-10-methyl-4-(4-nitrophenyl)-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-5-hydroxy-10-methyl-4-(4-nitrophenyl)-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromene derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Flavonoids: Natural compounds with a similar chromene backbone, known for their antioxidant and anti-inflammatory properties.
Uniqueness
2-amino-5-hydroxy-10-methyl-4-(4-nitrophenyl)-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenyl and amino groups make it a versatile compound for various chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-5-hydroxy-10-methyl-4-(4-nitrophenyl)-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O6/c1-9-6-15(25)28-14-7-13(24)18-17(10-2-4-11(5-3-10)23(26)27)12(8-21)20(22)29-19(18)16(9)14/h2-7,17,24H,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBJSNNXDZGCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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